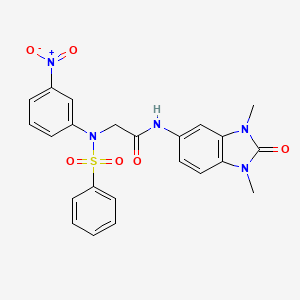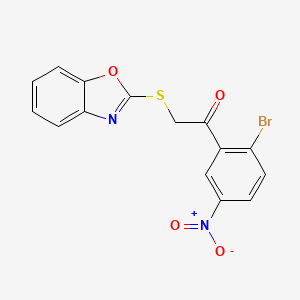![molecular formula C14H13N5O3 B15152976 Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- CAS No. 26311-09-1](/img/structure/B15152976.png)
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- is a synthetic organic compound known for its vibrant color and application in various industries. This compound is part of the azo dye family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 5-amino-2-acetamidophenol under alkaline conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and cosmetics due to its stability and colorfastness.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The azo group can participate in redox reactions, leading to the formation of different products. In biological systems, the compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide
Uniqueness
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in applications requiring long-lasting dyes.
Eigenschaften
CAS-Nummer |
26311-09-1 |
|---|---|
Molekularformel |
C14H13N5O3 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-[5-amino-2-[(4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N5O3/c1-9(20)16-14-8-10(15)2-7-13(14)18-17-11-3-5-12(6-4-11)19(21)22/h2-8H,15H2,1H3,(H,16,20) |
InChI-Schlüssel |
XXYYNENTYVDRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B15152903.png)
![(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B15152907.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15152916.png)
![N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15152917.png)
![N-benzyl-1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanamine](/img/structure/B15152927.png)
![4-[3-(benzyloxy)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152935.png)


![3-bromo-4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15152947.png)
![N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B15152953.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15152960.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B15152966.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15152983.png)
![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
